molecular formula C12H15ClN2 B070839 4-(Piperidin-4-YL)benzonitrile hydrochloride CAS No. 162997-34-4

4-(Piperidin-4-YL)benzonitrile hydrochloride

Cat. No.: B070839
CAS No.: 162997-34-4
M. Wt: 222.71 g/mol
InChI Key: WKZCFNFGOOKBNQ-UHFFFAOYSA-N
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Description

4-(Piperidin-4-YL)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H15ClN2. It is a derivative of benzonitrile, where a piperidine ring is attached to the benzene ring at the para position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-YL)benzonitrile hydrochloride typically involves the following steps:

    Formation of 4-(Piperidin-4-YL)benzonitrile: This can be achieved by reacting 4-bromobenzonitrile with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

    Conversion to Hydrochloride Salt: The free base form of 4-(Piperidin-4-YL)benzonitrile is then treated with hydrochloric acid to form the hydrochloride salt. This step is typically performed in an aqueous solution to facilitate the formation of the salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-YL)benzonitrile hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile group.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or other suitable solvents.

Major Products

    Substitution: Formation of substituted benzonitriles.

    Reduction: Formation of 4-(Piperidin-4-YL)benzylamine.

    Oxidation: Formation of N-oxides of the piperidine ring.

Scientific Research Applications

4-(Piperidin-4-YL)benzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biological pathways and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-YL)benzonitrile hydrochloride depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The piperidine ring can interact with various molecular targets, influencing signaling pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-4-YL)benzoic acid hydrochloride: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-(Piperidin-4-YL)benzamide: Contains an amide group instead of a nitrile group.

    4-(Piperidin-4-YL)benzylamine: Formed by the reduction of the nitrile group to an amine.

Uniqueness

4-(Piperidin-4-YL)benzonitrile hydrochloride is unique due to its nitrile group, which imparts distinct chemical reactivity compared to similar compounds with different functional groups. This makes it valuable in specific synthetic applications and research studies where the nitrile functionality is required.

Properties

IUPAC Name

4-piperidin-4-ylbenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12;/h1-4,12,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZCFNFGOOKBNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598639
Record name 4-(Piperidin-4-yl)benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162997-34-4
Record name 4-(Piperidin-4-yl)benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 500-mL three neck round-bottom flask, was placed a solution of tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate (compound 1.1, 20 g, crude) in ethyl acetate (200 mL). Hydrogen chloride (gas) was introduced to the solution and the resulting mixture was stirred for 30 min at room temperature. The solids were collected by filtration, then washed with ethyl acetate (100 mL) and ether (100 mL) to yield the title compound as a white solid (14 g, 57% over two steps).
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Yield
57%

Synthesis routes and methods II

Procedure details

A solution of 2.4 g of 1-tert.butyloxycarbonyl-4-(4-cyanophenyl)-piperidine in 20 ml of dioxane and 20 ml of ethereal hydrochloric acid is stirred for 16 hours at ambient temperature. The crystalline precipitate is suction filtered, washed with ether and dried. Yield: 1.85 g (99% of theory), Melting point: 284°-288° C. Rf value: 0.79 (silica gel; methylene chloride/methanol/conc. ammonia=4:1:0.25)
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